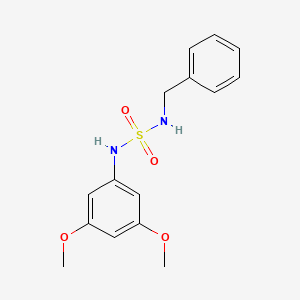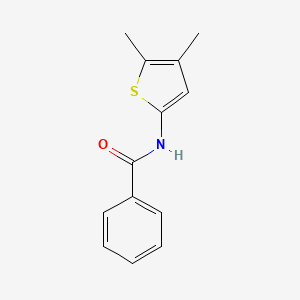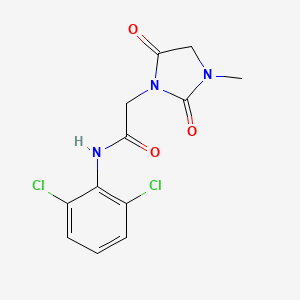![molecular formula C16H21N5OS B5353106 N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5353106.png)
N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been the subject of significant scientific research due to its potential applications in medicine and biotechnology. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not yet fully understood. However, it is thought to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound exhibits potent pharmacological effects at relatively low concentrations, making it a useful tool for investigating various biological processes. However, one limitation is that this compound may exhibit off-target effects or toxicity at higher concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent in the treatment of various diseases. Finally, more research is needed to assess the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been achieved using a variety of methods. One common approach involves the reaction of 4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with cyclohexyl bromoacetate in the presence of a base such as potassium carbonate. This reaction produces the desired compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology. This compound has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, this compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-21-15(13-9-5-6-10-17-13)19-20-16(21)23-11-14(22)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLAFLGJMPHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-methylpropanamide](/img/structure/B5353028.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5353040.png)


![1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5353063.png)
![1-{[(2-phenylethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5353064.png)
![6-methyl-2,4-dioxo-N-[3-(2-pyridin-2-ylethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5353066.png)
![2-{[(4-chlorophenyl)amino]methyl}-6-methyl-4-pyrimidinamine](/img/structure/B5353085.png)
![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353093.png)

![5-chloro-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5353108.png)
![N-[(1-isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide dihydrochloride](/img/structure/B5353110.png)

